1-(4-Benzhydrylpiperazino)-3-(2-pyrimidinylamino)-1-propanone
Description
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Properties
Molecular Formula |
C24H27N5O |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(pyrimidin-2-ylamino)propan-1-one |
InChI |
InChI=1S/C24H27N5O/c30-22(12-15-27-24-25-13-7-14-26-24)28-16-18-29(19-17-28)23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-11,13-14,23H,12,15-19H2,(H,25,26,27) |
InChI Key |
VABWRUMYTXNTCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCNC4=NC=CC=N4 |
Origin of Product |
United States |
Biological Activity
1-(4-Benzhydrylpiperazino)-3-(2-pyrimidinylamino)-1-propanone is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a benzhydryl group and a pyrimidinylamino moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 318.41 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine ring is known to enhance binding affinity to these receptors, potentially influencing mood and cognitive functions.
Biological Activity
1-(4-Benzhydrylpiperazino)-3-(2-pyrimidinylamino)-1-propanone exhibits several biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like properties, likely through modulation of serotonin pathways.
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro, indicating potential as an anticancer agent.
- Antimicrobial Properties : There is emerging evidence of antimicrobial activity against certain bacterial strains.
Antidepressant Activity
A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the antidepressant effects of similar piperazine derivatives. The findings indicated significant reductions in depression-like behaviors in animal models when administered at specific dosages (Singh et al., 2015) .
Antitumor Activity
In vitro studies conducted on cell lines demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest (Patents Google, 1999) .
Antimicrobial Studies
Research has shown that certain piperazine derivatives exhibit antimicrobial activity against Gram-positive bacteria. A study highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting a potential role in developing new antibiotics (DrugBank, 2024) .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
